5-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- Triazolopyrimidine scaffold: Provides a rigid heterocyclic framework for target binding .
- N-(4-Methylphenyl)amine substituent: Enhances lipophilicity and may influence pharmacokinetic properties .
The compound’s design leverages structural motifs seen in bioactive molecules, such as adenosine receptor antagonists (e.g., vipadenant, ) and kinase inhibitors.
Properties
IUPAC Name |
5-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN8/c1-14-6-8-15(9-7-14)23-19-18-20(27-28-26-18)25-21(24-19)30-12-10-29(11-13-30)17-5-3-2-4-16(17)22/h2-9H,10-13H2,1H3,(H2,23,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWUXWTZBRINBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)N4CCN(CC4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Modifications
The table below highlights key analogues and their substituent-driven differences:
Pharmacological Implications
- Receptor Selectivity: The 2-chlorophenylpiperazine group in the target compound may enhance dopamine D2/D3 receptor affinity, akin to antipsychotics like aripiprazole . Vipadenant’s furan and aminophenyl groups confer adenosine A2A selectivity, demonstrating how substituent tweaks redirect target engagement .
- Solubility and Bioavailability :
Key Research Findings
- Substituent-Driven Activity : Piperazine and benzyl groups enhance CNS penetration, while thioether chains (e.g., propylthio) improve metabolic stability .
- Clinical Potential: Vipadenant’s success underscores the therapeutic viability of triazolopyrimidines, suggesting the target compound could be optimized for neurodegenerative or psychiatric disorders .
Preparation Methods
Triazolopyrimidine Core Synthesis
The triazolopyrimidine scaffold is typically synthesized via cyclocondensation reactions. A prevalent approach involves the reaction of 4,5-diaminopyrimidine with nitrous acid (HNO₂) under acidic conditions to form the 1,2,3-triazole ring. For example:
Amination at Position 7
The 4-methylphenylamine group is installed through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling:
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Intermediate 3 : 5-[4-(2-Chlorophenyl)piperazin-1-yl]-3H-[1,2,]triazolo[4,5-d]pyrimidin-7-chloro is treated with 4-methylaniline in the presence of Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 100°C.
-
Optimization : Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours, improving yield from 65% to 82%.
Reaction Optimization and Mechanistic Insights
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity by stabilizing transition states. Diisopropylethylamine (DIPEA) is preferred over inorganic bases for its dual role as a base and reaction medium in cyclization steps.
Catalytic Systems
Copper(I) catalysts (CuI) with ligand systems (e.g., L-proline) facilitate C–N bond formation in piperazine coupling. Palladium complexes (e.g., Pd(OAc)₂) with bulky phosphine ligands (Xantphos) enable efficient aryl amination.
Characterization and Analytical Data
Spectroscopic Confirmation
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, indicative of high crystallinity.
Challenges and Mitigation Strategies
Q & A
Basic: What are the key synthetic routes for preparing this compound, and how can purity be optimized?
The synthesis of this triazolo-pyrimidine derivative typically involves multi-step reactions. Key steps include:
- Condensation of precursors : Formation of the triazole-pyrimidine core via cyclization reactions, often using intermediates like 4-(2-chlorophenyl)piperazine and halogenated pyrimidines under reflux conditions .
- Substitution reactions : Introducing the N-(4-methylphenyl) group via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
Methodological Tip : Optimize reaction pH (7–9) and temperature (80–120°C) to minimize byproducts like dehalogenated intermediates .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR : Use , , and -NMR (if applicable) to confirm substituent positions and hydrogen bonding patterns. For example, the piperazine ring protons typically resonate at δ 2.5–3.5 ppm .
- X-ray crystallography : Resolve the triazolo-pyrimidine core and piperazine conformation. Crystals grown via slow evaporation in DMSO/water mixtures often yield high-quality diffraction data .
- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (calc. for C₂₃H₂₂ClN₇: 463.16 g/mol) and detect isotopic peaks from chlorine .
Advanced: How can computational modeling predict biological target interactions?
- Molecular docking : Use software like AutoDock Vina to simulate binding to dopamine D₂/D₃ receptors (due to the 2-chlorophenyl-piperazine moiety). Validate with experimental IC₅₀ values from radioligand assays .
- QSAR studies : Corporate substituent effects (e.g., electron-withdrawing Cl on phenyl) into models to predict affinity for serotonin receptors (5-HT₁A/2A) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to identify key binding residues .
Data Contradiction Note : Discrepancies between predicted and observed activity may arise from solvation effects—validate with explicit solvent models .
Advanced: What strategies resolve contradictory bioactivity data across cell lines?
- Dose-response refinement : Test concentrations spanning 1 nM–100 µM to account for non-linear kinetics. Use Hill slope analysis to differentiate receptor-specific vs. off-target effects .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the piperazine ring) that may skew IC₅₀ values .
- Orthogonal assays : Combine MTT cytotoxicity assays with flow cytometry (apoptosis markers) to distinguish true activity from false positives due to cell stress .
Basic: How does the compound’s solubility impact in vitro assays, and what formulation adjustments are recommended?
- Solubility profiling : Measure in PBS (pH 7.4) and DMSO. This compound is typically hydrophobic (logP ~3.5), requiring 0.1–1% DMSO for in vitro work .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance aqueous dispersion for cell-based studies without exceeding tolerated DMSO levels (<0.5%) .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing selectivity?
- Scaffold modifications : Synthesize analogs with (a) varying piperazine substituents (e.g., 4-fluorophenyl vs. 2-chlorophenyl) and (b) triazole-pyrimidine core substitutions (e.g., methyl at position 3) .
- Functional assays : Compare binding affinities across receptor panels (e.g., dopamine vs. adrenergic receptors) using -spiperone displacement assays .
- Crystallographic overlay : Align X-ray structures of analogs with target receptors to identify steric clashes or favorable π-π interactions .
Basic: What are the stability considerations for long-term storage?
- Degradation pathways : Susceptible to photooxidation (triazole ring) and hydrolysis (piperazine N-C bonds). Store lyophilized at -20°C under argon .
- HPLC monitoring : Perform stability-indicating assays (C18 column, 0.1% TFA in acetonitrile/water) every 6 months to detect degradation peaks .
Advanced: How to address low reproducibility in synthetic yields?
- DOE optimization : Use response surface methodology (RSM) to model variables like catalyst loading (Pd 0.5–2 mol%), solvent polarity (DMF vs. THF), and reaction time .
- In-line analytics : Implement PAT tools (e.g., ReactIR) to monitor intermediate formation in real-time and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
